molecular formula C9H11NO B15207321 3,4-Dihydroquinolin-1(2H)-ol

3,4-Dihydroquinolin-1(2H)-ol

Cat. No.: B15207321
M. Wt: 149.19 g/mol
InChI Key: MJFWGNPJOYNRGB-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-ol is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 1-position and a dihydro moiety at the 3,4-positions. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Radical Tandem Cyclization for Skeletal Construction

A metal-free synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones was achieved via radical cyclization in aqueous conditions . The reaction employs K₂S₂O₈ as an oxidant and proceeds via a radical pathway (Table 1).

Key Reaction Conditions:

Substrate (N-methyl-N-phenylcinnamamide)OxidantSolventTemperatureYield (%)
1aK₂S₂O₈CH₃CN/H₂O (1:1)100°C70
Electron-withdrawing substituents (e.g., Cl, Br)K₂S₂O₈CH₃CN/H₂O100°C51–56

Mechanism :

  • K₂S₂O₈ generates sulfate radical anions (SO₄- ⁻), initiating homolytic cleavage.

  • Radical addition to the α,β-unsaturated amide forms a transient intermediate.

  • Intramolecular cyclization and oxidation yield the dihydroquinolin-2(1H)-one core .

Electrophilic Cyclization with Thio Reagents

Electrophilic cyclization using BF₃·OEt₂ and N-thiosuccinimides enables the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones . This method tolerates diverse substituents (F, Cl, Br, MeO) on the aromatic ring.

Substrate Scope:

Substitution (R₁, R₂)Yield (%)Stereoselectivity (cis:trans)
H, H82>95:5
m-OMe, H75>95:5
o-Cl, p-Br68>95:5

Mechanism :

  • BF₃·OEt₂ activates N-thiosuccinimides to form an electrophilic thio intermediate.

  • Electrophilic addition to the alkene followed by cyclization yields the product .

Fe-Catalyzed Alkylation via Radical Pathways

FeCl₂-mediated alkylation of α,β-unsaturated amides with peresters (e.g., tert-butyl peroxybenzoate) produces alkylated dihydroquinolin-2(1H)-ones . This method exhibits excellent diastereoselectivity (dr > 20:1).

Reaction Optimization:

Perester TypeCatalystYield (%)dr
Primary alkyl peresterFeCl₂91>20:1
Secondary alkyl peresterFeCl₂85>20:1
Tertiary alkyl peresterFeCl₂<5

Mechanism :

  • Fe(II) reduces the perester, releasing an alkyl radical (R- ) and CO₂.

  • Radical addition to the amide, followed by cyclization and oxidation, forms the product .

Electrochemical Trifluoromethylation

Electrochemical methods enable trifluoromethylation of N-methyl-N-(p-tolyl)cinnamamide using CF₃SO₂Na . This approach avoids traditional radical initiators.

Conditions and Results:

SubstrateElectrolyteCurrent (mA)Yield (%)
N-methyl-N-(p-tolyl)cinnamamidenBu₄NPF₆478

Mechanism :

  • Anodic oxidation of CF₃SO₂Na generates CF₃- radicals.

  • Radical addition and cyclization yield trifluoromethylated dihydroquinolin-2(1H)-ones .

Biological Activity via Structural Modification

Derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit potent anticancer activity. For example, compound 4m (IC₅₀ = 4.20 μM) inhibits VEGFR2 kinase via hydrogen bonding with Asp1052, Leu840, and Cys919 .

Key Bioactive Derivatives:

CompoundIC₅₀ (U87-MG)Docking Score (kcal/mol)Key Interactions
4m 4.20 μM-9.9Asp1052, Leu840, Cys919
4u 7.96 μM-11.4Asp1046, Glu885, Ile1025
TMZ92.90 μM-6.2Weak hydrophobic contacts

Grignard Additions and Reductions

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines are synthesized via Grignard reagent additions to dihydroquinolin-4-ones, followed by reductions (Scheme 2) .

Synthetic Pathway:

  • Grignard Addition :

    • Arylmagnesium bromide reacts with dihydroquinolin-4-one to form 3,4-diaryl-4-hydroxy intermediates (Yield: 78–88%).

  • Reduction with Pd/C :

    • Hydrogenation of ethyl-3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate yields tetrahydroquinolines (Yield: 91–95%).

Scientific Research Applications

While the specific applications of "3,4-Dihydroquinolin-1(2H)-ol" are not detailed in the provided search results, the search results do provide information on the applications of related compounds.

Synthesis and reactions:

  • Dopamine Receptor Modulators A series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated in vitro as potential dopamine receptor D2 (D2R) modulators .
  • Preparation of Intermediates The compounds 1-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one and 1-(4-chlorobutyl-3,4-dihydroquinolin-2(1H)-one can be prepared using specific chemical reactions involving 3,4-dihydroquinolin-2(1H)-one .
  • Asymmetric Transfer Hydrogenation N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones can undergo asymmetric transfer hydrogenation/dynamic kinetic resolution to yield cis-fluorohydrin . The tetrahydroquinoline core is found in biologically active molecules and therapeutic agents .

Applications:

  • Kinetic Resolution Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols can be used in chemoenzymatic synthesis of optically active alcohols . Lipase-catalyzed kinetic resolution of these compounds can be carried out in neat organic solvents .
  • Antidepressant Drug 3,4-Dihydro-2(1H)-quinolinone has been researched for use as a novel antidepressant drug with central nervous system-stimulating activity .
  • ** এছাড়াও,** 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-ol and 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol undergo kinetic resolution with a specific biocatalyst .

Table of compounds

CompoundApplication or Relevance
3,4-dihydroquinolin-2(1H)-one derivativesPotential dopamine receptor D2 (D2R) modulators
N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-onesUndergo asymmetric transfer hydrogenation/dynamic kinetic resolution to yield cis-fluorohydrin
3,4-Dihydro-2(1H)-quinolinoneNovel antidepressant drug
1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-olsChemoenzymatic synthesis of optically active alcohols
4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-olKinetic resolution

Mechanism of Action

The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the hydroxyl group.

    Tetrahydroquinoline: Fully reduced form of quinoline with different biological activities.

    Quinoline-1(2H)-one: Oxidized form with distinct chemical properties

Uniqueness

3,4-Dihydroquinolin-1(2H)-ol is unique due to its specific combination of a hydroxyl group and a dihydro moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-hydroxy-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2

InChI Key

MJFWGNPJOYNRGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)O

Origin of Product

United States

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